6-乙氧基喹啉-8-胺

描述

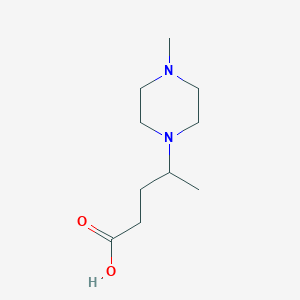

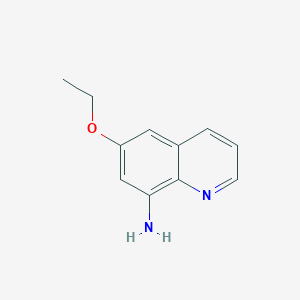

The compound 6-Ethoxyquinolin-8-amine is a derivative of the quinolone family, which is known for its antibacterial properties. The research on 6-aminoquinolones has indicated that substituents larger than a methyl group at the C-8 position could enhance the antibacterial activity of these compounds. Specifically, the introduction of a methoxy group at the C-8 position has been shown to yield compounds with significant antibacterial activity, particularly against gram-positive bacteria . This suggests that 6-Ethoxyquinolin-8-amine could potentially exhibit similar antibacterial properties due to the presence of an ethoxy group, which is larger than a methyl group.

Synthesis Analysis

The synthesis of 6-aminoquinolones with different substituents at the C-8 position has been explored to understand the structure-activity relationship within this class of compounds. In one study, the introduction of an ethyl or a methoxy group at the C-8 position was achieved, and the resulting compounds were evaluated for their antibacterial activity . Another study demonstrated the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) through thermolysis of 8-hydroxylamino-6-methoxyquinoline, which further underscores the reactivity of the C-8 position in quinolone derivatives .

Molecular Structure Analysis

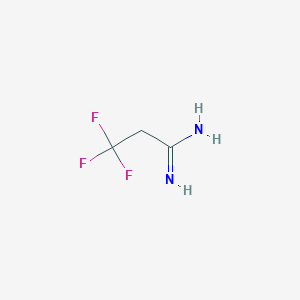

The molecular structure of 6-Ethoxyquinolin-8-amine is characterized by the presence of an ethoxy group at the C-8 position of the quinolone ring. This structural feature is crucial as it influences the compound's electronic properties and, consequently, its biological activity. The studies suggest that the length and electronic properties of the substituents at the C-8 position play a significant role in determining the antibacterial efficacy of these compounds .

Chemical Reactions Analysis

The chemical reactivity of quinolone derivatives at the C-8 position has been demonstrated through various reactions. For instance, the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) via thermolysis or deoxygenation reactions indicates that the C-8 position is amenable to nucleophilic substitution reactions, which can lead to the formation of novel quinolone derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Ethoxyquinolin-8-amine are not detailed in the provided papers, the general properties of quinolone derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents, which is essential for their biological activity. The presence of different substituents at the C-8 position can alter properties such as melting point, boiling point, and stability, which are critical for the compound's pharmacokinetic profile and its overall efficacy as an antibacterial agent .

科学研究应用

抗氧化性质

6-乙氧基喹啉-8-胺,也称为乙氧基喹啉,已被研究其抗氧化性质。一项研究利用电子自旋共振(ESR)表明,乙氧基喹啉部分存在于自由基形式中,表明其作为自由基清除剂和抗氧化剂的作用。这种性质受到暴露于紫外光的影响,正如Skaare和Henriksen(1975年)在《食品与农业科学杂志》中观察到的(Skaare & Henriksen, 1975)。

生物活性

乙氧基喹啉的生物活性一直是研究的课题,特别是关于其对血压、呼吸和平滑肌的影响。根据Fassett和Hjort(1938年)在《药理学与实验治疗学杂志》中的一项研究,像乙氧基喹啉这样的二级胺表现出升压活性,影响血管系统,可能影响血压和平滑肌功能(Fassett & Hjort, 1938)。

抗肿瘤活性

2012年《分子》杂志的Károlyi等人探讨了功能化的单、双和三(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}甲胺类化合物的合成,包括乙氧基喹啉衍生物,并研究了它们的抗肿瘤活性。这项研究为了解乙氧基喹啉衍生物在癌症治疗中的潜力提供了见解(Károlyi等人,2012年)。

对线粒体功能的影响

Reyes等人(1995年)在《生化药理学》中研究了乙氧基喹啉对线粒体功能的影响。研究表明,乙氧基喹啉可以抑制线粒体电子传递,这对于了解其潜在的毒理效应和对细胞能量代谢的影响具有重要意义(Reyes et al., 1995)。

作用机制

Target of Action

6-Ethoxyquinolin-8-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are the liver stages of Plasmodium infections . These compounds are effective against these stages and are thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

It is known that 8-quinolinamines interact with the liver stages of plasmodium infections . This interaction results in the clearance of liver-stage parasites, especially those from Plasmodium vivax .

Biochemical Pathways

8-quinolinamines are known to interfere with the life cycle of the Plasmodium parasite, particularly the liver stages .

Pharmacokinetics

It is known that 8-quinolinamines, such as primaquine and tafenoquine, have different elimination half-lives . Primaquine has a half-life of 6 hours, while tafenoquine has a much longer half-life of 14 days . These properties affect the bioavailability of the drugs and their effectiveness in treating malaria.

Result of Action

The result of the action of 6-Ethoxyquinolin-8-amine is the clearance of liver-stage parasites, especially those from Plasmodium vivax . This leads to the prevention of relapsing malaria as well as causal prophylaxis for malaria infections .

Action Environment

The action of 6-Ethoxyquinolin-8-amine, like other 8-quinolinamines, can be influenced by environmental factors. For instance, the toxicity of 8-quinolinamines is known to be higher in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) . This is an important consideration in the administration of these drugs.

属性

IUPAC Name |

6-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCXOJNSYQZFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)